![molecular formula C20H34O4 B063277 8,9-Dihydroxyicosa-5,11,14-trienoic acid CAS No. 192461-96-4](/img/structure/B63277.png)
8,9-Dihydroxyicosa-5,11,14-trienoic acid
Overview
Description
8,9-Dihydroxyicosa-5,11,14-trienoic acid, also known as 8,9-diHOME, is derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid . It is associated with abnormal lipoprotein oxylipins and metabolic disorders and may contribute to chronic inflammation .
Synthesis Analysis
8,9-Dihydroxyicosa-5,11,14-trienoic acid is a DHET obtained by formal dihydroxylation across the 8,9-double bond of arachidonic acid .Molecular Structure Analysis
The molecular formula of 8,9-Dihydroxyicosa-5,11,14-trienoic acid is C20H34O4. Its exact mass is 338.2457 and its molecular weight is 338.4816 .Scientific Research Applications
Chronic Daily Headache Outcomes
8,9-DiHETrE, a product of sEH-mediated degradation of 8(9)-EpETrE, has been associated with better quality of life in patients with chronic daily headaches . This was observed in a study where patients were randomized to a low linoleic acid diet with or without added Omega-3 fatty acids .
Oxylipin Metabolite
8,9-DiHETrE is an oxylipin and a racemic mixture of the arachidonic acid metabolites . It is formed from arachidonic acid via an 8(9)-EET intermediate by epoxide hydrolases .
Inducer of cAMP Production
8,9-DiHETrE has been found to induce cAMP production in primary human coronary artery smooth muscle cells .
Osteoarthritic Pain
Plasma levels of 8,9-DiHETrE are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus . This effect can be reversed by the soluble epoxide hydrolase (sEH) inhibitor TPPU .
Acute Spinal Cord Injury
Spinal cord levels of 8,9-DiHETrE are also increased in a rat model of surgically-induced acute spinal cord injury (SCI) .
Major Metabolite of Eicosapentaenoic Acid (EPA)
8,9-DiHETrE is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA) . It is produced in rat liver microsomes, but not renal microsomes, by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 8,9-DiHETrE is the cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of arachidonic acid (AA) to generate eicosanoids . Eicosanoids are important autocrine and paracrine factors that have diverse biological functions .
Mode of Action
8,9-DiHETrE interacts with its targets, the P450 enzymes, to facilitate the metabolism of arachidonic acid (AA) into eicosanoids . This interaction results in the generation of important autocrine and paracrine factors that influence a variety of cellular processes .
Biochemical Pathways
8,9-DiHETrE is involved in the epoxyeicosatrienoic acids (EETs) pathway . This pathway arises from the metabolism of arachidonic acid by cytochrome P450 . The compound is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases .
Pharmacokinetics
It is known that the compound is a metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid .
Result of Action
The action of 8,9-DiHETrE results in the production of cAMP in primary human coronary artery smooth muscle cells . Additionally, plasma levels of 8,9-DiHETrE are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus .
properties
IUPAC Name |
8,9-dihydroxyicosa-5,11,14-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJBINATHQHPKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-DiHETrE |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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